REACTION_CXSMILES
|
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]=[C:4]([CH:8]=O)[CH2:3]1.Cl.[CH3:11][O:12][NH2:13]>O>[ClH:1].[CH3:11][O:12][N:13]=[CH:8][C:4]1[CH2:3][NH:2][CH2:7][CH2:6][CH:5]=1 |f:0.1,2.3,5.6|
|
Name
|
1,2,5,6-tetrahydropyridin-3-carboxaldehyde hydrochloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(=CCC1)C=O
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactional mixture is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from absolute ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CON=CC=1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |